(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
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Overview
Description
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is a synthetic compound that belongs to the sulfonamide class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide typically involves the condensation of 3-nitrobenzenesulfonamide with 4-oxonaphthalen-1-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonamide moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-ethoxy-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
- 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 4-ethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Uniqueness
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10H/b17-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCDEZTEJGBNI-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])/C2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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